molecular formula C13H13N5S B2572974 8-(Phenethylthio)-9H-purin-6-amine CAS No. 313524-54-8

8-(Phenethylthio)-9H-purin-6-amine

Cat. No.: B2572974
CAS No.: 313524-54-8
M. Wt: 271.34
InChI Key: BVIPAPIEARDVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Phenethylthio)-9H-purin-6-amine is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a phenethylthio group attached to the purine ring. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Phenethylthio)-9H-purin-6-amine typically involves the introduction of a phenethylthio group to the purine ring. One common method is the nucleophilic substitution reaction, where a suitable purine derivative is reacted with phenethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-(Phenethylthio)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenethylthio group, yielding the corresponding purine derivative.

    Substitution: The phenethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Purine derivatives.

    Substitution: Various substituted purine compounds.

Scientific Research Applications

8-(Phenethylthio)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in modulating biological processes, particularly those involving nucleotides and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nucleotide metabolism.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Phenethylthio)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors that are involved in nucleotide metabolism. The phenethylthio group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. This can lead to various biological effects, including the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Thioguanine: Another purine analog with applications in cancer therapy.

    Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.

Comparison: 8-(Phenethylthio)-9H-purin-6-amine is unique due to the presence of the phenethylthio group, which can confer different chemical and biological properties compared to other purine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(2-phenylethylsulfanyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c14-11-10-12(16-8-15-11)18-13(17-10)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPAPIEARDVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=NC=NC(=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.